S 2337

Description

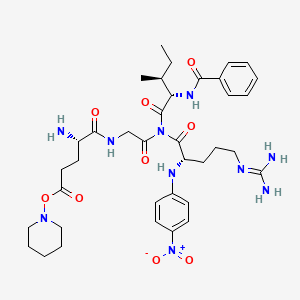

Structure

2D Structure

Properties

CAS No. |

67608-06-4 |

|---|---|

Molecular Formula |

C37H52N10O9 |

Molecular Weight |

780.9 g/mol |

IUPAC Name |

piperidin-1-yl (4S)-4-amino-5-[[2-[[(2S,3S)-2-benzamido-3-methylpentanoyl]-[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C37H52N10O9/c1-3-24(2)32(44-33(50)25-11-6-4-7-12-25)36(53)46(30(48)23-42-34(51)28(38)18-19-31(49)56-45-21-8-5-9-22-45)35(52)29(13-10-20-41-37(39)40)43-26-14-16-27(17-15-26)47(54)55/h4,6-7,11-12,14-17,24,28-29,32,43H,3,5,8-10,13,18-23,38H2,1-2H3,(H,42,51)(H,44,50)(H4,39,40,41)/t24-,28-,29-,32-/m0/s1 |

InChI Key |

WLORUVXXAABSGD-LTYDCPJSSA-N |

SMILES |

CCC(C)C(C(=O)N(C(=O)CNC(=O)C(CCC(=O)ON1CCCCC1)N)C(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N(C(=O)CNC(=O)[C@H](CCC(=O)ON1CCCCC1)N)C(=O)[C@H](CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CCC(C)C(C(=O)N(C(=O)CNC(=O)C(CCC(=O)ON1CCCCC1)N)C(=O)C(CCCN=C(N)N)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Bz-Ile-Glu(gamma-piperidyl)-Gly-Arg-pNA L-Argininamide, N-benzoyl-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)- S 2337 S-2337 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of S 2337

Elucidation of Synthetic Pathways for the 2-Aminobenzazepine Core Structure of S 2337

The synthesis of the 2-aminobenzazepine core, a key structural motif in this compound, typically involves multi-step procedures. While detailed synthetic routes for the de novo construction of the entire 2-aminobenzazepine core of this compound from very simple precursors are not extensively detailed in the immediately available literature, patent information provides insights into the later stages of the synthesis, particularly the functionalization of a pre-existing benzazepine scaffold.

One described method for synthesizing this compound involves utilizing a halogenated benzazepine derivative as a key intermediate. Specifically, a bromo-substituted 2-(tert-butoxycarbonylamino)-3H-benzo[f]azepine-4-carboxylate derivative has been identified as a precursor google.comnewdrugapprovals.org. The synthesis proceeds through the introduction of the 4-(pyrrolidine-1-carbonyl)phenyl substituent at the 8-position of the benzazepine core via a palladium-catalyzed cross-coupling reaction google.comnewdrugapprovals.org. This type of reaction is a common strategy in organic synthesis for forming carbon-carbon bonds between aryl or vinyl halides (or pseudohalides) and organometallic reagents, such as boronic acids (Suzuki coupling), in the presence of a palladium catalyst.

Following the palladium-catalyzed coupling, the tert-butoxycarbonyl (Boc) protecting group, which is attached to the amino function at the 2-position of the benzazepine core, is removed. google.com This deprotection step liberates the primary amino group, yielding the final 2-aminobenzazepine structure of this compound. google.com

A related synthesis of a similar benzazepine compound has been reported as a seven-step process, also incorporating a palladium-catalyzed cross-coupling reaction as a penultimate step. newdrugapprovals.org This further supports the importance of cross-coupling methodologies in the construction of the substituted benzazepine core of this compound.

Strategies for Chemical Modification and Analog Generation

Chemical modification and the generation of analogs of this compound can be pursued to explore structure-activity relationships and potentially improve pharmacological properties. Based on the structure of this compound and information from related compounds and patents, several sites on the molecule are amenable to chemical derivatization.

The core 2-aminobenzazepine structure itself can potentially be modified, although specific examples related to this compound synthesis are limited in the provided data. However, general synthetic methods for benzazepines allow for variations in the substituents on the fused benzene (B151609) ring and the seven-membered azepine ring. thieme-connect.de

The substituents at the 4- and 8-positions of the benzazepine core in this compound offer clear opportunities for modification. The N,N-dipropylcarbamoyl group at the 4-position could be altered by varying the alkyl chains attached to the amide nitrogen or by replacing the amide with other functional groups. Similarly, the 4-(pyrrolidine-1-carbonyl)phenyl group at the 8-position presents multiple modification sites. The pyrrolidine (B122466) ring could be substituted or replaced with other cyclic or acyclic amines. The phenyl ring can accommodate various substituents, and the carbonyl linker can be modified or replaced.

Patent literature related to benzazepine derivatives as TLR modulators indicates that modifications to these side chains are explored to affect activity and potentially other properties. google.comgoogle.com For instance, analogs with modified propylamino side chains or different substituents on the phenyl ring at the 8-position have been synthesized. google.com

Furthermore, strategies for conjugating benzazepine structures to larger molecules like polypeptides have been explored, suggesting that functional groups can be introduced onto the this compound scaffold to facilitate such linkages. google.com This implies that specific handles or linkers can be incorporated during the synthesis or post-synthetically.

Advanced Synthetic Approaches for Targeted Structural Diversity

Advanced synthetic approaches can be employed to achieve targeted structural diversity around the this compound scaffold for comprehensive structure-activity relationship studies and the discovery of novel TLR8 agonists or related compounds. While specific advanced approaches solely for this compound are not detailed in the provided information, general strategies in medicinal chemistry synthesis are applicable.

High-throughput synthesis and screening techniques can be used to rapidly generate and evaluate libraries of this compound analogs with variations at the positions amenable to modification. google.comepo.org Parallel synthesis approaches, where multiple reactions are run simultaneously with different reagents, are valuable for exploring chemical space around the core structure and its substituents.

Metal-catalyzed cross-coupling reactions, as highlighted in the synthesis of this compound itself, represent a powerful tool for introducing diverse aryl and heteroaryl substituents at specific positions on the benzazepine core. google.comnewdrugapprovals.org Variations in the palladium catalyst, ligands, base, and reaction conditions can influence the efficiency and scope of these couplings, allowing for the incorporation of a wide range of substituted phenyl rings or other aromatic systems at the 8-position. google.comnewdrugapprovals.org Other coupling reactions, such as amide bond formation, are crucial for constructing the carbamoyl (B1232498) and pyrrolidine-carbonyl moieties and can be optimized or varied using different coupling reagents and conditions. bachem.com

The synthesis of key intermediates with appropriate leaving groups or functional handles is critical for enabling diverse downstream modifications. For example, the bromo-substituted benzazepine precursor used in the synthesis of this compound allows for the introduction of various aryl groups via cross-coupling. google.comnewdrugapprovals.org Similarly, introducing functional groups like amines, carboxylic acids, or halides at different positions on the core or side chains during the synthesis can serve as锚点 for further derivatization using a variety of reaction types.

The use of protecting group strategies is also fundamental in multi-step syntheses to selectively modify one part of the molecule while preserving other sensitive functionalities. google.com The use of a Boc group to protect the 2-amino function during the palladium coupling is an example of this. google.com

Structure Activity Relationship Sar of S 2337 and Its Analogs

Core Principles Governing VTX-2337's Structure-Activity Profile

The agonistic activity of small molecules like VTX-2337 at TLR8 is mediated through their interaction with the receptor's binding site, typically located within the endosomal compartment. medchemexpress.com TLR8, like other TLRs, exists as a dimer. medchemexpress.com Agonist binding induces a conformational change that leads to the rearrangement into an activated dimer state, triggering downstream signaling pathways, primarily through MyD88, which ultimately results in the production of pro-inflammatory cytokines and interferons. The SAR of VTX-2337 is governed by the ability of its structural elements to engage in favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, stacking interactions) within the TLR8 binding pocket, thereby stabilizing the active dimeric conformation. Achieving selectivity for TLR8 over other TLRs, particularly TLR7 due to its structural similarity and co-expression in certain immune cells, is a key aspect of SAR studies in this class of compounds.

Identification of Pharmacophoric Elements Critical for TLR8 Agonist Activity

Identification of the critical pharmacophoric elements of TLR8 agonists is essential for rational drug design. Based on structural studies, including co-crystallization of TLR8 with various ligands, key interactions within the binding pocket have been elucidated. medchemexpress.com For certain heterocyclic scaffolds, interactions such as stacking interactions or hydrogen bonds with specific amino acid residues like phenylalanine 405 and aspartic acid 543 are considered critical components that need to be conserved for TLR8 agonism. Pharmacophore models for TLR8 agonists have been developed using computational methods, identifying features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic centers that are crucial for binding and activity. These models summarize the essential spatial and electronic features required for a molecule to interact productively with the TLR8 binding site.

Rational Design and Optimization of VTX-2337 Derivatives

Rational design and optimization efforts for VTX-2337 derivatives aim to improve potency, selectivity, and potentially other pharmacological properties. This process involves systematic structural modifications guided by SAR insights and computational approaches.

Influence of Substituent Variations on Biological Efficacy and Selectivity

Variations in substituents on the core structure of VTX-2337 and related TLR8 agonists significantly impact their biological efficacy and selectivity. Studies on different chemical scaffolds with TLR8 agonistic activity, such as furo[2,3-c]quinolines and aminoquinolines, have demonstrated the sensitivity of activity to subtle structural changes. For example, in one study, the TLR8-agonistic potency of a 3-pentyl quinoline (B57606) analog was found to be significantly greater than that of a 3-butoxy analog, highlighting the influence of the alkyl chain length and lipophilicity. The presence or absence of specific functional groups and their positions on the core scaffold can dictate the nature and strength of interactions with the TLR8 binding site, affecting both potency and the balance of activity between TLR7 and TLR8. Achieving selective TLR8 agonism often involves designing compounds that exploit subtle differences in the binding pockets of TLR7 and TLR8.

Application of Quantitative Structure-Activity Relationship (QSAR) Models in VTX-2337 Optimization

Quantitative Structure-Activity Relationship (QSAR) models are employed to establish mathematical relationships between the structural properties of a series of compounds and their biological activity. For TLR7 and TLR8 agonists, QSAR studies have been conducted on diverse heterocyclic scaffolds to understand the determinants of activity. By correlating physicochemical descriptors (e.g., electronic, steric, hydrophobic parameters) of the molecules with their measured TLR8 agonistic activity (e.g., EC50 values), QSAR models can predict the activity of novel, untested compounds and provide insights into the structural features that are favorable or unfavorable for activity. These models serve as predictive tools to guide the synthesis of new analogs with improved potency and selectivity.

Computational Chemistry Approaches in SAR Studies

Computational chemistry plays a vital role in complementing experimental SAR studies for VTX-2337 and other TLR8 agonists, providing molecular-level insights into ligand-receptor interactions and facilitating the design process.

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are widely used to predict the binding orientation and affinity of small molecule agonists within the TLR8 binding pocket. These techniques utilize the three-dimensional structure of TLR8, often obtained from X-ray crystallography of TLR8 complexed with ligands. medchemexpress.com Docking simulations can generate potential binding poses and estimate binding energies, helping to rationalize experimental SAR data and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, between the ligand and amino acid residues in the binding site. Molecular dynamics (MD) simulations can further explore the stability of the ligand-receptor complex over time and provide insights into the dynamic nature of the interaction and induced conformational changes in TLR8 upon ligand binding. These computational approaches aid in understanding why certain structural modifications enhance or diminish activity and guide the rational design of novel analogs by predicting the potential impact of planned modifications on binding affinity and selectivity. Virtual screening campaigns utilizing docking and pharmacophore models can also identify novel chemical scaffolds with potential TLR8 agonistic activity.

VTX-2337 (S 2337) is recognized as a potent and selective agonist of Toll-like receptor 8 (TLR8). wikipedia.orgadooq.commedchemexpress.com Its activity is characterized by the stimulation of immune responses, particularly the induction of pro-inflammatory cytokines such as TNFα and IL-12. adooq.com Research indicates that VTX-2337 selectively activates TLR8 compared to other TLRs, including TLR7. adooq.com This selectivity and potency are key outcomes of structure-activity relationship studies aimed at identifying compounds with specific TLR modulating properties.

The precise details of extensive SAR studies on VTX-2337 and a wide range of its direct analogs are not exhaustively detailed in the immediately available public snippets. However, the identification and optimization of VTX-2337 as a selective TLR8 agonist itself represents a successful outcome of SAR campaigns in the broader field of innate immunity modulation through TLR targeting. Studies on related imidazo-thienopyridine scaffolds have demonstrated that specific amino-substituents can lead to potent TLR7 agonism at low nanomolar concentrations, highlighting the critical role of chemical structure in determining activity and selectivity within the TLR agonist class.

The biological activity of VTX-2337 has been quantified in various in vitro assays. For instance, VTX-2337 activates TLR8 with an approximate EC50 of 100 nM. adooq.commedchemexpress.com It stimulates the production of TNFα and IL-12 in human peripheral blood mononuclear cells (PBMCs) with reported EC50 values of approximately 140 ± 30 nM and 120 ± 30 nM, respectively, based on data from multiple donors. adooq.commedchemexpress.com The EC50 value for MIP-1β induction by VTX-2337 is reported as 60 nM. adooq.com This data underscores the potent immune-stimulating capacity of VTX-2337 mediated through TLR8 activation.

The selective activation of TLR8 by VTX-2337 suggests that specific structural features of the molecule are crucial for productive binding and activation of TLR8 while avoiding significant activation of closely related receptors like TLR7. adooq.com While the detailed molecular determinants of VTX-2337's SAR are not fully elucidated in the provided texts, its established potency and selectivity are direct results of medicinal chemistry efforts focused on understanding how structural modifications influence interaction with TLR8.

| Biological Activity in PBMCs | EC50 (nM) |

| TLR8 Activation (HEK cells) | ~100 |

| TNFα Induction | 140 ± 30 |

| IL-12 Induction | 120 ± 30 |

| MIP-1β Induction | 60 |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. In the context of drug discovery and understanding protein-ligand interactions, MD simulations can provide valuable insights into the conformational dynamics of biological macromolecules and the behavior of small molecules when binding to their targets. This includes exploring binding poses, assessing binding stability, calculating binding free energies, and understanding the conformational changes that occur in a receptor upon ligand binding.

For a compound like VTX-2337, which functions as an agonist by binding to and activating TLR8, MD simulations can play a crucial role in elucidating the molecular mechanisms underlying its activity. Although specific MD simulation studies focused solely on VTX-2337 binding to TLR8 were not prominently featured in the provided search results, the application of MD in similar studies of receptor-ligand interactions is well-established in the field.

MD simulations could be applied to:

Characterize the binding site of VTX-2337 on TLR8: By simulating the compound's interaction with the TLR8 receptor, researchers can identify the key amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions).

Investigate the conformational changes in TLR8 upon VTX-2337 binding: Agonist binding often induces specific conformational changes in a receptor that lead to its activation and downstream signaling. MD simulations can capture these dynamic changes and provide insights into the activation mechanism of TLR8 by VTX-2337.

Assess the stability of the VTX-2337-TLR8 complex: Simulations can estimate how stable the bound complex is over time, providing information relevant to the compound's residence time on the receptor, which can influence its pharmacological effect.

Explore the binding of VTX-2337 analogs: MD simulations can be used in conjunction with SAR studies to understand why certain structural modifications in VTX-2337 analogs lead to changes in potency or selectivity. By simulating the binding of different analogs, researchers can identify how structural variations affect binding pose, interactions, and induced conformational changes.

Calculate binding free energies: Advanced MD techniques, such as free energy calculations, can provide quantitative estimates of the binding affinity between VTX-2337 and TLR8, complementing experimental binding data.

In the broader context of understanding TLR activation, MD simulations have been utilized to study the dynamics of TLR proteins and their interactions with various ligands. While direct simulation data for VTX-2337 was not found, the principles and applications of MD simulations are highly relevant to understanding the molecular basis of VTX-2337's potent and selective agonism of TLR8 and would likely be employed in comprehensive research efforts on this compound and its analogs.

Molecular and Cellular Mechanisms of Action of S 2337

Molecular Recognition and Binding to Toll-like Receptor 8 (TLR8)

TLR8 is a member of the Toll-like receptor family, a class of pattern recognition receptors (PRRs) crucial for initiating innate immune responses upon recognition of pathogen-associated molecular patterns (PAMPs). Unlike cell-surface TLRs, TLR8 is localized within endosomal compartments. elabscience.comnih.govwikipedia.orguniprot.org

Characterization of S 2337 Binding within Endosomal Compartments of Monocytic Cells

This compound functions by binding to and activating TLR8 within the endosomes of immune cells, particularly monocytes and myeloid dendritic cells (mDCs). elabscience.comnih.govwikipedia.orguniprot.org This intracellular localization is characteristic of TLRs (TLR3, TLR7, TLR8, and TLR9) that recognize nucleic acids, such as single-stranded RNA (ssRNA), which is considered the natural ligand for TLR8. uniprot.org Studies have characterized the binding affinity of this compound to human TLR8. For instance, one study reported a binding affinity (Kd) of 86 nM to the human TLR8 ectodomain in the presence of R848, determined by isothermal titration calorimetry (ITC) analysis. Cellular assays using HEK293 cells transfected with human TLR8 have shown that this compound activates TLR8 with an EC50 of approximately 100 nmol/L. elabscience.comwikipedia.org This binding event within the endosomal compartment triggers the downstream signaling cascade mediated by TLR8.

Comparative Analysis of TLR8 Selectivity versus Other Pattern Recognition Receptors

This compound is characterized as a selective agonist for human TLR8. elabscience.comwikipedia.org Its selectivity has been evaluated in comparison to agonists of other TLRs, including TLR7 and TLR9, which are also endosomal receptors. Using HEK293 cells transfected with various human TLRs (TLR2, 3, 4, 5, 7, 8, and 9), research has demonstrated that this compound primarily activates TLR8. elabscience.comwikipedia.org While some studies indicate weak activity on TLR7 at significantly higher concentrations, the potency and efficacy are markedly greater for TLR8. elabscience.comwikipedia.org This selective activation profile distinguishes this compound from dual TLR7/8 agonists like resiquimod (B1680535) (R848) and highlights its targeted action on the TLR8 pathway. uniprot.org

Table 1: Comparative Activation of Human TLRs by this compound

| TLR Type | Activation by this compound (EC50) | Notes | Source |

| TLR8 | ~100 nmol/L | Selective and potent activation | elabscience.comwikipedia.org |

| TLR7 | >30-fold higher than TLR8 | Weak activity at higher concentrations | elabscience.comwikipedia.org |

| TLR2, 3, 4, 5, 9 | >50 µM (highest tested) | No significant activity |

Note: EC50 values may vary depending on the specific assay and cell line used.

Intracellular Signal Transduction Pathways Activated by this compound

Activation of TLR8 by this compound initiates a cascade of intracellular signaling events that ultimately lead to the induction of inflammatory and immune response genes. This process is predominantly mediated through the MyD88-dependent pathway. nih.gov

Role of MyD88-Dependent Signaling Cascades

Upon ligand binding within the endosome, TLR8 recruits the adaptor protein Myeloid Differentiation Factor 88 (MyD88). nih.gov MyD88 is a key adaptor molecule utilized by most TLRs (with the exception of TLR3) to initiate downstream signaling. The interaction between activated TLR8 and MyD88 leads to the formation of a multi-protein complex known as the "Myddosome". nih.gov This complex typically involves the recruitment of IL-1R associated kinase 4 (IRAK4) and IRAK1 (or IRAK2). nih.gov IRAK4, a kinase, phosphorylates IRAK1, which then dissociates from the complex and interacts with TNF receptor-associated factor 6 (TRAF6). This sequence of events is central to the MyD88-dependent signaling cascade activated by this compound binding to TLR8.

Involvement of TRAF6 and IRF7 in this compound-Mediated Transcriptional Regulation

TRAF6 is a crucial E3 ubiquitin ligase that plays a pivotal role downstream of MyD88 in the TLR signaling pathway, including that initiated by TLR8. nih.gov Following its recruitment and activation within the Myddosome complex, TRAF6 is involved in activating downstream kinases, including TAK1, which subsequently leads to the activation of transcription factors like NF-κB and IRFs.

Interferon Regulatory Factor 7 (IRF7) is a key transcription factor involved in the induction of type I interferons (IFN-α/β) and other interferon-stimulated genes, particularly in response to viral infections and activation of endosomal TLRs like TLR7, TLR8, and TLR9. Activation of IRF7 in the context of TLR signaling occurs in a MyD88 and TRAF6 dependent manner. TRAF6 is known to form a complex with IRF7, MyD88, IRAK4, and IRAK1, leading to the phosphorylation and activation of IRF7. Studies using THP1-Dual™ reporter cell lines expressing human TLR8 have shown that this compound is able to activate both NF-κB and IRF pathways, indicating the involvement of factors like IRF7 in the transcriptional response mediated by this compound. uniprot.org TRAF6-induced activation of IRF appears to be specific for IRF7.

Activation and Nuclear Translocation of Nuclear Factor-κB (NF-κB)

A major outcome of the MyD88-dependent signaling cascade initiated by this compound binding to TLR8 is the activation of the transcription factor Nuclear Factor-κB (NF-κB). uniprot.org NF-κB is a central regulator of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is typically held in the cytoplasm in an inactive state through association with inhibitory proteins called IκBs (Inhibitor of κB).

Activation of the TLR8-MyD88-TRAF6 pathway leads to the activation of the IκB kinase (IKK) complex. The IKK complex phosphorylates IκB proteins, primarily IκBα, targeting them for ubiquitination and subsequent proteasomal degradation. The degradation of IκB liberates the active NF-κB dimer, most commonly the p50/p65 (NFKB1/RELA) heterodimer. This active NF-κB complex then undergoes nuclear translocation, moving from the cytoplasm into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, thereby initiating or enhancing their transcription. This compound has been shown to induce NF-κB activation in cells expressing human TLR8, leading to the production of pro-inflammatory cytokines such as TNFα and IL-12, which are regulated by NF-κB. elabscience.comnih.govwikipedia.orguniprot.org

Table 2: Key Signaling Molecules Activated by this compound via TLR8

| Signaling Molecule | Role in Pathway | Downstream Effects |

| TLR8 | Endosomal pattern recognition receptor | Initiates signaling upon ligand binding |

| MyD88 | Adaptor protein recruited by activated TLR8 | Forms Myddosome complex, initiates downstream cascade |

| TRAF6 | E3 ubiquitin ligase downstream of MyD88 | Activates kinases (e.g., TAK1), involved in NF-κB and IRF activation |

| IRF7 | Transcription factor | Involved in type I interferon production |

| NF-κB | Transcription factor complex (e.g., p50/p65 dimer) | Translocates to nucleus, activates target gene expression (e.g., cytokines) |

Inflammasome Activation and Cytokine Maturation

VTX-2337 has been shown to induce the release of mature forms of the pro-inflammatory cytokines interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) nih.govwikipedia.orgguidetoimmunopharmacology.org. This process is critically dependent on the activation of the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome complex nih.govwikipedia.orgguidetoimmunopharmacology.org.

Mechanisms of Coordinated Activation of the NOD-like Receptor Pyrin Domain Containing 3 (NLRP3) Inflammasome

VTX-2337 stimulates the release of mature IL-1β and IL-18 through a coordinated action involving both Toll-Like Receptor 8 (TLR8) and the NLRP3 inflammasome complex wikipedia.orgguidetoimmunopharmacology.org. VTX-2337, as a selective TLR8 agonist, primes monocytic cells, leading to the production of pro-IL-1β, pro-IL-18, and pro-caspase-1 wikipedia.orgguidetoimmunopharmacology.org. Concurrently, VTX-2337 activates the NLRP3 inflammasome, which is essential for processing these pro-cytokines into their mature, secreted forms wikipedia.orgguidetoimmunopharmacology.org. Studies have demonstrated that the activation of the NLRP3 inflammasome by VTX-2337 can be inhibited by blocking caspase-1 activity guidetoimmunopharmacology.org.

Caspase-1 Activation and its Role in Pro-Cytokine Processing and Secretion

A key step in the maturation and secretion of IL-1β and IL-18 is the activation of caspase-1 nih.gov. VTX-2337 treatment induces the active form of caspase-1 (p20), which is the enzyme responsible for cleaving the precursor forms of IL-1β and IL-18 into their biologically active mature peptides nih.govnih.gov. Research using the caspase-1 inhibitor z-VAD-FMK has shown a significant reduction in the release of both IL-1β and IL-18 from VTX-2337-activated cells, highlighting the critical role of caspase-1 in this process nih.govchemmethod.com.

Data illustrating the effect of caspase-1 inhibition on VTX-2337-induced cytokine release are presented in the table below, based on findings from studies using PBMC cultures chemmethod.com:

| Treatment | IL-1β Release (% of VTX-2337 alone) | IL-18 Release (% of VTX-2337 alone) |

| VTX-2337 alone | 100 | 100 |

| VTX-2337 + z-VAD-FMK | 10-15 | 10-15 |

Induction of Immunomodulatory Mediators and Immune Cell Programming

Beyond inflammasome activation, VTX-2337 plays a broader role in inducing immunomodulatory mediators and influencing immune cell programming . Its activity as a TLR8 agonist leads to the synthesis of various cytokines and chemokines and promotes the activation of key immune cells, including monocytes, natural killer (NK) cells, and dendritic cells .

Differential Production of Pro-inflammatory Cytokines (e.g., TNFα, IL-12, IL-1β, IL-18, IL-6)

VTX-2337 induces the production of several pro-inflammatory cytokines. Studies have specifically noted a concentration-dependent increase in the mRNA expression of IL-1β and IL-18 following VTX-2337 treatment nih.gov. As discussed, the maturation and release of IL-1β and IL-18 are dependent on caspase-1 activation nih.govnih.govchemmethod.com. However, VTX-2337's effects extend to other cytokines. Research indicates that while caspase-1 inhibition significantly reduces IL-1β and IL-18 release, it has little impact on the production of other TLR8-induced mediators such as tumor necrosis factor-alpha (TNFα) wikipedia.orgguidetoimmunopharmacology.orgchemmethod.com. This suggests differential regulatory pathways for the production of various pro-inflammatory cytokines induced by VTX-2337. Pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-12, and IL-18 are known to play crucial roles in initiating and regulating inflammatory responses wikipedia.orgresearchgate.net.

Secretion of Th1 Polarizing Cytokines and Interferon Gamma (IFNγ)

VTX-2337 is known to induce the production of Th1 polarizing cytokines wikipedia.orgguidetoimmunopharmacology.org. These cytokines are crucial for driving the differentiation of naive T helper cells into T helper 1 (Th1) cells, which are important for cell-mediated immunity nih.gov. Interleukin-12 (IL-12) is a key cytokine involved in Th1 polarization nih.gov. Furthermore, VTX-2337-induced IL-18 has been shown to activate natural killer (NK) cells, leading to the production of interferon-gamma (IFNγ) wikipedia.org. IFNγ is a signature cytokine of Th1 responses and plays a vital role in activating macrophages and enhancing immune responses against intracellular pathogens and tumors nih.govsci-hub.se. The production of IFNγ induced by VTX-2337 is dependent on caspase-1 activation, as demonstrated by the blocking effect of caspase-1 inhibition on IFNγ secretion chemmethod.com.

The coordinated activation of TLR8 and the NLRP3 inflammasome by VTX-2337 thus leads to a cascade of events resulting in the production and maturation of key pro-inflammatory and Th1-polarizing cytokines, contributing to its immunomodulatory properties.

Preclinical Biological Activity and Immunological Profiles of S 2337

In vitro Characterization of S 2337's Immunomodulatory Effects

In vitro studies have extensively characterized the immunomodulatory effects of VTX-2337 on various human immune cell populations. aacrjournals.orgnih.gov

Activation Phenotypes of Human Monocytes and Myeloid Dendritic Cells

VTX-2337 has been shown to effectively activate human monocytes and myeloid dendritic cells (mDCs). firstwordpharma.comaacrjournals.orgnih.gov This activation leads to the production of significant levels of key mediators known to be involved in orchestrating innate and adaptive anti-tumor responses. firstwordpharma.com Specifically, VTX-2337 stimulates the production of Th1-polarizing cytokines such as TNFα and interleukin (IL)-12 from monocytes and mDCs. aacrjournals.orgplos.orgnih.gov Studies have indicated that VTX-2337 is more potent in inducing IL-12 and TNFα production by mDCs compared to other TLR agonists like imiquimod (B1671794) (TLR7) and CpG (TLR9). aacrjournals.org Furthermore, VTX-2337 stimulates the release of mature IL-1β and IL-18 from monocytic cells through coordinated actions on both TLR8 and the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome complex. plos.orgresearchgate.net In vitro experiments have demonstrated that VTX-2337 primes monocytic cells to produce pro-IL-1β, pro-IL-18, and caspase-1, subsequently activating the NLRP3 inflammasome and mediating the release of mature IL-1 family cytokines. plos.orgresearchgate.net

Direct and Indirect Activation of Natural Killer (NK) Cells

VTX-2337 activates NK cells, leading to increased IFNγ production and enhanced cytolytic activity. aacrjournals.orgnih.gov The effects of VTX-2337 on NK cells are, in part, due to direct activation, as increased IFNγ production and cytotoxic activity have been observed with purified NK cells. aacrjournals.orgnih.gov Additionally, VTX-2337 indirectly activates NK cells through the release of cytokines such as IL-12 and IL-18 from activated monocytes and mDCs. plos.orgresearchgate.netresearchgate.net IL-18, in particular, acts as an important co-regulator of IFNγ production by NK cells. plos.org

Enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by this compound

VTX-2337 has demonstrated the ability to augment antibody-dependent cell-mediated cytotoxicity (ADCC). firstwordpharma.comaacrjournals.orgplos.orgnih.govnih.govnih.gov This enhancement of ADCC is observed with therapeutic monoclonal antibodies such as rituximab (B1143277) and trastuzumab. aacrjournals.orgplos.orgnih.gov VTX-2337 enhances rituximab-mediated ADCC even in peripheral blood mononuclear cells (PBMCs) with different FcγR3A genotypes, including those associated with a reduced affinity for therapeutic monoclonal antibodies. aacrjournals.orgnih.gov This suggests a potential for VTX-2337 to improve clinical responses to monoclonal antibody therapies, especially in individuals with lower ADCC activity. aacrjournals.orgnih.gov In the presence of cetuximab-coated head and neck cancer cells, TLR8 stimulation by VTX-2337 enhanced the activation and function of NK cells, increasing the percentage of activated NK cells (CD107a+granzyme B+) significantly compared to either agent alone. nih.gov

Modulation of NK Cell Receptor Signaling (e.g., NKG2D, FcγRIII)

VTX-2337's activation of NK cells complements other stimulatory pathways, including those mediated by FcγRIII (CD16) and NKG2D. plos.orgresearchgate.netresearchgate.net IL-18, released following VTX-2337-mediated TLR8 and NLRP3 activation, stimulates NK cells and augments activation pathways such as FcγRIII and NKG2D receptors, resulting in increased IFNγ production and induction of CD107a expression. researchgate.net Pre-treatment of NK cells with VTX-2337 followed by stimulation with either K562 target cells (which express NKG2D ligands) or plate-bound anti-CD16 mAb (to signal through FcγRIII) resulted in a much greater degree of NK cell activation (measured by IFNγ and CD107a expression) than with any single stimulus. researchgate.net This indicates that TLR8 stimulation by VTX-2337 can complement FcγRIII engagement and signaling transduced by activating cell surface molecules like NKG2D. plos.orgresearchgate.netresearchgate.net

Evaluation of this compound in Preclinical Animal Models

VTX-2337 has been evaluated in preclinical animal models to assess its effects, particularly in the context of enhancing therapeutic outcomes. researchgate.net For instance, VTX-2337 was tested in an ovarian tumor model utilizing immunocompromised mice reconstituted with a human immune system. researchgate.net In this model, VTX-2337 demonstrated the ability to enhance the therapeutic effects of liposomal doxorubicin (B1662922) (PLD). researchgate.net Preclinical studies in rats and monkeys with an IL2-based immunocytokine, which also aims to stimulate immune responses, did not raise significant safety concerns, highlighting the utility of animal models in preclinical assessment. researchgate.net While specific detailed findings on VTX-2337's immunological profiles directly from animal models were not extensively detailed in the provided search snippets beyond the observation of enhanced therapeutic effects and immune activation markers researchgate.net, preclinical animal models are commonly used to evaluate the biological activity and mechanism of action of immunotherapies before clinical trials. frontiersin.orgmdpi.commdpi.comnih.govresearchgate.net

Data Tables

Based on the information from the search results, a summary of key in vitro findings regarding VTX-2337's effects on immune cells can be presented in tables.

Table 1: Effects of VTX-2337 on Monocytes and Myeloid Dendritic Cells (in vitro)

| Cell Type | Effect of VTX-2337 | Key Mediators Produced/Released | References |

| Monocytes | Activation | TNFα, IL-12, IL-1β, IL-18 | firstwordpharma.comaacrjournals.orgplos.orgnih.govresearchgate.net |

| Myeloid Dendritic Cells | Activation, More potent than imiquimod and CpG for some cytokines | TNFα, IL-12, IL-1β, IL-18 | firstwordpharma.comaacrjournals.orgplos.orgnih.govresearchgate.net |

Table 2: Effects of VTX-2337 on Natural Killer (NK) Cells (in vitro)

| Cell Type | Effect of VTX-2337 | Mechanisms Involved | Outcomes Observed | References |

| NK Cells | Activation (direct and indirect) | TLR8 stimulation, Release of IL-12 and IL-18 by other cells | Increased IFNγ production, Increased cytotoxicity | aacrjournals.orgplos.orgnih.govresearchgate.netresearchgate.net |

| NK Cells | Enhancement of ADCC (with therapeutic antibodies) | Complements FcγRIII signaling | Augmented killing of target cells | firstwordpharma.comaacrjournals.orgplos.orgnih.govnih.govnih.gov |

| NK Cells | Modulation of Receptor Signaling | Augments FcγRIII and NKG2D pathways | Increased IFNγ and CD107a expression upon costimulation | plos.orgresearchgate.netresearchgate.net |

Systemic Immunological Responses and Biomarker Induction in Non-Human Primates

Studies in non-human primates, specifically cynomolgus monkeys, have been instrumental in evaluating the systemic immunological responses and biomarker induction following administration of this compound. These models are considered highly responsive to this compound and predictive of the human TLR8-mediated response.

Administration of this compound to cynomolgus monkeys has been shown to induce a dose-dependent increase in the plasma levels of several key cytokines. These include interleukin-1 beta (IL-1β) and interleukin-18 (IL-18), which are dependent on the activation of the NLRP3 inflammasome, a process also stimulated by this compound. Additionally, this compound administration induced IL-6, a cytokine known to be induced by TLR8 but not dependent on NLRP3 activation. A transient increase in plasma interferon-gamma (IFNγ) levels was also observed, consistent with the activation of Natural Killer (NK) cells, partly attributed to the actions of IL-18 and IL-12.

These findings indicate that this compound can elicit a robust systemic immune response in non-human primates, characterized by the induction of both inflammasome-dependent and independent cytokines, as well as IFNγ, a critical mediator of anti-tumor immunity. The magnitude and breadth of these biomarker responses in preclinical non-human primate studies have shown alignment with observations in human clinical trials, suggesting the translational relevance of these models.

Table 1: Select Cytokine Induction in Cynomolgus Monkeys Following this compound Administration

| Cytokine | Dependence on NLRP3 Activation | Observed Change in Plasma Levels |

| IL-1β | Yes | Increased (Dose-dependent) |

| IL-18 | Yes | Increased (Dose-dependent) |

| IL-6 | No | Increased (Dose-dependent) |

| IFNγ | Partially (via IL-18, IL-12) | Transient Increase |

Assessment in Immunocompromised Murine Models Reconstituted with Human Immune Components

Immunocompromised murine models reconstituted with human immune components are valuable tools for studying the interaction between human immune cells and potential therapeutic agents in an in vivo setting. These models can be engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs) to develop a humanized immune system.

While these models offer the advantage of evaluating human immune responses in vivo, simulating the complete and complex human tumor immune microenvironment within these models remains challenging. The distinct immune landscape in immunodeficient mice compared to humans can limit the ability to fully assess the intricate interactions between a therapeutic agent and the immune system. Furthermore, murine TLR8 does not sense the same ligands as human TLR8, which presents a limitation when studying human TLR8 agonists like this compound in standard murine models.

Specific detailed preclinical studies evaluating this compound exclusively in immunocompromised murine models reconstituted with human immune components were not prominently featured in the search results. However, the general utility and limitations of such models for assessing immunotherapies, particularly those targeting human-specific receptors like TLR8, are recognized in the field. The development of humanized mouse models with robust multilineage immune systems and functional human T-cell maturation can provide a longer research span for evaluating T-cell dependent inflammatory responses.

Investigation of Synergistic Immunotherapeutic Effects with Concomitant Biological Agents

The potential for this compound to exert synergistic immunotherapeutic effects when combined with other biological agents has been a key area of preclinical and clinical investigation. As a TLR8 agonist, this compound stimulates innate immune cells and promotes a Th1-weighted immune response, which can be complementary to the mechanisms of action of other immunotherapies.

One notable area of investigation has been the combination of this compound with monoclonal antibodies that engage immune effector mechanisms, such as cetuximab. Cetuximab is an epidermal growth factor receptor (EGFR)-specific monoclonal antibody that can activate NK cells through interactions with FcγRIII, leading to antibody-dependent cell-mediated cytotoxicity (ADCC). Preclinical findings suggest that the TLR8 stimulation and inflammasome activation induced by this compound can complement FcγRIII engagement, potentially augmenting ADCC and enhancing anti-tumor responses. In vitro studies have shown that this compound can prime monocytic cells to produce pro-IL-1β and pro-IL-18, and activate the NLRP3 inflammasome, mediating the release of mature IL-1β and IL-18. IL-18, in turn, activates NK cells and complements other stimulatory pathways like FcγRIII and NKG2D, leading to IFNγ production and expression of CD107a, a marker of degranulation and cytotoxic activity.

Analysis of this compound's Influence on the Immunological Landscape within Disease Models

This compound influences the immunological landscape within disease models primarily through its action as a TLR8 agonist, leading to the activation and modulation of various immune cell populations. TLR8 is expressed on key innate immune cells, including monocytes, macrophages, and dendritic cells. nih.gov

Activation of TLR8 by this compound stimulates these cells to produce pro-inflammatory cytokines and chemokines, contributing to the shaping of the tumor microenvironment and systemic immune responses. As discussed, this compound induces Th1-polarizing cytokines, which are crucial for driving cell-mediated immunity against tumors. The activation of NK cells by this compound, partly mediated by IL-18, is another significant impact on the immunological landscape, promoting their cytotoxic activity and IFNγ production.

Furthermore, the activation of the NLRP3 inflammasome by this compound leads to the release of mature IL-1β and IL-18, cytokines that can further modulate the immune environment and influence the activity of other immune cells, including T cells. While the direct impact on the adaptive immune system (T and B cells) is often secondary to the innate immune activation, the cytokine milieu induced by this compound can promote the development of antigen-specific T cell responses and enhance NK cell-dendritic cell cross-talk.

In the context of disease models, particularly cancer, this compound's influence on the immunological landscape is aimed at shifting the balance towards an anti-tumor immune response. This involves increasing the presence and activity of effector cells like NK cells and promoting a pro-inflammatory environment conducive to tumor cell killing and the development of adaptive immunity. Understanding these complex interactions within the disease-specific immunological landscape is critical for optimizing the therapeutic application of this compound.

Table 2: Influence of this compound on Key Immune Cell Populations

| Immune Cell Type | Observed Influence |

| Monocytes/Macrophages | Stimulation, production of pro-inflammatory cytokines (IL-1β, IL-18, IL-6, etc.) |

| Dendritic Cells | Stimulation, induction of Th1-polarizing cytokines, enhanced cross-talk with NK cells |

| Natural Killer (NK) Cells | Activation, increased IFNγ production, enhanced ADCC |

| T Cells | Indirect modulation via cytokine milieu, potential for enhanced antigen-specific responses |

Analytical Methodologies for the Study of S 2337 in Biological Systems

Chromatographic and Spectrometric Techniques for VTX-2337 Detection and Metabolite Profiling

Chromatographic and spectrometric techniques, particularly hyphenated methods like liquid chromatography-mass spectrometry (LC-MS), are fundamental for the detection, quantification, and metabolite profiling of VTX-2337 in biological matrices. LC-MS/MS is widely employed for quantitative analysis of small molecule drugs and their metabolites in biological samples due to its sensitivity, dynamic range, and specificity. wikipedia.orgneobioscience.comnih.gov Sample preparation is a critical initial step in these analyses and typically involves procedures such as homogenization, extraction (e.g., liquid-liquid extraction or solid-phase extraction), centrifugation, and filtration to isolate the analyte from complex biological components. neobioscience.commedchemexpress.com

Metabolite profiling, which aims to comprehensively characterize the small molecule metabolites within a biological system, also heavily relies on MS-based strategies coupled with separation techniques like LC or gas chromatography (GC). referencecitationanalysis.com LC-MS is particularly suitable for analyzing larger, more polar molecules, while GC-MS is effective for volatile compounds. High-resolution mass spectrometry (HRMS) coupled with UPLC systems allows for the detection of metabolites with high mass accuracy, aiding in their identification. Metabolite identification often involves comparing fragmentation patterns and retention times to databases and synthetic standards. While specific detailed research findings on VTX-2337 metabolite structures or concentrations using these methods were not extensively detailed in the provided context, the general applicability and importance of LC-MS for such studies are well-established in drug development and biological research. wikipedia.orgneobioscience.com

Immunoassays and Multiplexed Platforms for Cytokine and Chemokine Quantification

Immunoassays and multiplexed platforms are essential for quantifying the levels of cytokines and chemokines produced by immune cells in response to VTX-2337 stimulation. VTX-2337 is known to stimulate the production of various mediators, including TNFα, IL-12, and IFNγ, from immune cells like monocytes, myeloid dendritic cells (mDCs), and NK cells.

Multiplexed bead-based immunoassays, such as those utilizing Luminex xMAP technology, allow for the simultaneous quantification of multiple cytokines and chemokines from small sample volumes of biological fluids like cell culture supernatants or peripheral blood mononuclear cells (PBMC). These platforms offer advantages in terms of throughput and sample conservation compared to traditional single-analyte ELISA.

Research findings indicate that VTX-2337 stimulates the production of TNFα and IL-12 from monocytes and mDCs, and IFNγ from NK cells. For instance, stimulation of PBMCs with VTX-2337 (800 nmol/L) resulted in a significant percentage of monocytes and mDCs positive for TNFα and IL-12 production, as well as IFNγ production from NK cells.

Data on cytokine production following VTX-2337 stimulation:

| Cell Type | Cytokine | Percentage Positive Cells (VTX-2337, 800 nmol/L) |

| Monocytes | TNFα | 59% ± 10% (n=10) |

| Monocytes | IL-12 | 14% ± 4% (n=10) |

| mDCs | TNFα | 57% ± 8% (n=10) |

| mDCs | IL-12 | 15% ± 3% (n=10) |

| NK cells | IFNγ | Detected (Specific percentage not provided in snippet) |

Note: Data extracted from search result. The percentage for NK cell IFNγ production was not quantified in the provided snippet.

Flow Cytometry-Based Methods for Immune Cell Activation and Phenotyping

Flow cytometry is a powerful technique for analyzing the activation state and phenotype of various immune cell subsets in biological samples exposed to VTX-2337. This method allows for the simultaneous measurement of multiple markers on individual cells within heterogeneous populations like PBMCs or whole blood. Immunophenotyping panels can be designed to identify specific cell lineages (e.g., T cells, B cells, NK cells, monocytes, dendritic cells) and assess their activation status based on the expression of surface markers (e.g., CD69) or intracellular proteins.

VTX-2337 has been shown to directly activate mDCs, monocytes, and NK cells. Flow cytometry is used to identify these activated populations and characterize their responses.

Intracellular Cytokine Staining for Cellular Protein Production

Intracellular cytokine staining (ICS) by flow cytometry is a widely used method to directly measure cytokine and chemokine production within specific immune cell subsets. This technique involves stimulating cells (often in the presence of protein transport inhibitors like Brefeldin A or Monensin to retain cytokines intracellularly), fixing the cells, and then permeabilizing them to allow antibodies to access intracellular antigens. Fluorophore-conjugated antibodies specific for target cytokines are then used for staining and subsequent detection by flow cytometry.

ICS has been applied to study VTX-2337's effect on immune cells, revealing that it drives monocytes and mDCs to produce TNFα and IL-12, and activates NK cells to produce IFNγ. This method allows researchers to determine the cellular source of these critical immune mediators.

Phosphorylation-Specific Flow Cytometry for Signaling Pathway Analysis

Phosphorylation-specific flow cytometry (also known as phospho-flow) enables the analysis of intracellular signaling pathways by measuring the phosphorylation status of key proteins within individual cells. This technique is particularly useful for studying rapid and transient signaling events that occur upon cellular activation. Similar to ICS, it involves cell fixation and permeabilization to allow access of antibodies that specifically recognize phosphorylated epitopes.

VTX-2337 is a TLR8 agonist, and activation of TLRs typically involves downstream signaling pathways such as NF-κB. Research using phospho-specific flow cytometry has shown that VTX-2337 stimulation leads to the phosphorylation of NF-κB in monocytes and pDCs. This demonstrates the utility of phospho-flow in confirming the activation of expected signaling cascades by VTX-2337. Other signaling proteins like Akt can also be analyzed using phospho-specific antibodies and flow cytometry.

Data on NF-κB phosphorylation after VTX-2337 stimulation:

| Stimulus | Cell Population | Percentage Positive for Phosphorylated NF-κB |

| VTX-2337 (800 nmol/L) | Monocytes | Data points from individual donors shown in source |

| VTX-2337 (800 nmol/L) | pDCs | Data points from individual donors shown in source |

| Imiquimod (B1671794) (TLR7 agonist) | Monocytes | Data points from individual donors shown in source |

| Imiquimod (TLR7 agonist) | pDCs | Data points from individual donors shown in source |

| CpG ODN2006 (TLR9 agonist) | Monocytes | Data points from individual donors shown in source |

| CpG ODN2006 (TLR9 agonist) | pDCs | Data points from individual donors shown in source |

Note: The search result presented individual donor data points for NF-κB phosphorylation rather than a summarized mean percentage for VTX-2337 stimulated monocytes and pDCs in the main text snippet. The summary graph mentioned in the snippet would contain the group mean.

Functional Assays for Immune Cell Activity Assessment

Functional assays are employed to assess the biological activity of immune cells after exposure to VTX-2337, providing insights into the compound's impact on immune responses. These assays measure the ability of immune cells to perform their specific functions, such as cytotoxicity or cytokine secretion.

High-Throughput Assays for NK Cell Cytotoxicity

Natural killer (NK) cells play a crucial role in the innate immune response, including the direct killing of target cells and the mediation of antibody-dependent cell-mediated cytotoxicity (ADCC). High-throughput assays are utilized to efficiently measure NK cell cytotoxic activity, particularly in screening or detailed mechanistic studies.

Common methods for assessing NK cell cytotoxicity include chromium-51 (B80572) (⁵¹Cr) release assays and fluorescent dye-based assays like Calcein AM release. These assays quantify the lysis of labeled target cells upon co-culture with effector NK cells. More recently, imaging cytometry-based methods have been developed for high-throughput, direct cell counting of live target cells, offering an alternative to traditional release assays.

VTX-2337 has been shown to increase the cytotoxicity of NK cells against target cells, such as K562 cells, and to augment ADCC mediated by therapeutic antibodies like rituximab (B1143277) and trastuzumab. Functional assays measuring target cell lysis are therefore critical for evaluating the potency of VTX-2337 in enhancing NK cell-mediated killing. Studies have demonstrated that VTX-2337 enhances rituximab-mediated ADCC even in individuals with FcγR3A genotypes associated with reduced antibody affinity.

Data on VTX-2337's effect on NK cell cytotoxicity and ADCC:

| Effector Cells | Target Cells | Antibody (for ADCC) | Observed Effect of VTX-2337 |

| PBMCs or purified NK cells | K562 | None (direct cytotoxicity) | Increased cytotoxicity |

| PBMCs | HS-Sultan lymphoma cells | Rituximab (anti-CD20) | Augmented ADCC |

| PBMCs | MDA-MB-231 breast cancer cells | Trastuzumab (anti-HER2) | Augmented ADCC |

| PBMCs (various FcγR3A genotypes) | Target cells (with rituximab) | Rituximab | Augments ADCC across different genotypes |

Note: Data extracted from search result. Specific quantitative data on the fold increase in cytotoxicity or ADCC was not consistently provided in the snippets, but the qualitative effect (increased/augmented) was clearly stated.

Quantitative Measurement of ADCC Induction

Quantitative measurement of ADCC induction in the context of VTX-2337 involves assessing the ability of immune effector cells, primarily Natural Killer (NK) cells, to lyse target cells coated with specific antibodies when VTX-2337 is present. VTX-2337 has been shown to augment ADCC mediated by therapeutic monoclonal antibodies such as rituximab and trastuzumab. tandfonline.comambeed.com

Experimental designs to quantify VTX-2337's impact on ADCC typically involve co-culturing effector cells (such as human peripheral blood mononuclear cells (PBMCs) or purified NK cells) with target cells that have been sensitized with relevant monoclonal antibodies. Target cells are often labeled to allow for the measurement of lysis. A common method for assessing NK cell-mediated cytotoxicity and ADCC is the Calcein AM release assay, where the release of the fluorescent dye Calcein AM from lysed target cells is measured.

Studies have demonstrated that VTX-2337 stimulates IFNγ production from NK cells and increases their cytotoxic activity. ambeed.com This activation contributes to the enhanced ADCC observed when VTX-2337 is combined with therapeutic antibodies. tandfonline.comambeed.com Effects of VTX-2337 on NK cells can stem, in part, from direct activation, as increased IFNγ production and cytotoxic activity have been observed with purified NK cells. ambeed.com

To compare ADCC induced under various conditions, including in the presence of compounds like VTX-2337, highly reproducible methods have been developed. One such method utilizes immortalized effector cells engineered to express exogenous FcγRIIIa, allowing for the calculation of net ADCC by comparing cytotoxicity to mock effector cells. This approach also facilitates the evaluation of different FcγRIIIa single-nucleotide polymorphisms (SNPs) in a consistent background.

VTX-2337 selectively activates TLR8, leading to the production of key cytokines such as TNFα and interleukin (IL)-12 from monocytes and myeloid dendritic cells (mDC). ambeed.com This cytokine induction is part of the broader immune activation profile of VTX-2337, contributing to its ability to enhance ADCC.

Table 1: Cytokine Induction by VTX-2337 in PBMCs

| Stimulus | Cell Type | Intracellular IL-12 Positive (%) (Mean) | Intracellular TNFα Positive (%) (Mean) | Intracellular IFNα Positive (%) (Mean) |

| VTX-2337 (800 nM) | Monocytes | • (Data points available) | ▪ (Data points available) | ▴ (Data points available) |

| VTX-2337 (800 nM) | mDCs | • (Data points available) | ▪ (Data points available) | ▴ (Data points available) |

| VTX-2337 (800 nM) | pDCs | • (Data points available) | ▪ (Data points available) | ▴ (Data points available) |

| Imiquimod (25000 nM) | Monocytes | Data available | Data available | Data available |

| Imiquimod (25000 nM) | mDCs | Data available | Data available | Data available |

| Imiquimod (25000 nM) | pDCs | Data available | Data available | Data available |

| CpG ODN2006 (5000 nM) | Monocytes | Data available | Data available | Data available |

| CpG ODN2006 (5000 nM) | mDCs | Data available | Data available | Data available |

| CpG ODN2006 (5000 nM) | pDCs | Data available | Data available | Data available |

Note: Data points for specific percentages are indicated as available in the source. The table structure is based on the description of Figure 2A in the provided search result.

Genetic Analyses of Immune Receptor Polymorphisms Relevant to VTX-2337 Response

Genetic analyses of immune receptor polymorphisms are relevant to the response to VTX-2337, particularly concerning its ability to augment ADCC. A key immune receptor involved in ADCC is FcγRIIIa (CD16), expressed on the surface of NK cells. Functional polymorphisms in FcγRIIIa, such as the V/F polymorphism at amino acid position 158, are known to influence its affinity for IgG antibodies. The FcγRIIIa-158F allele is associated with reduced affinity for IgG compared to the FcγRIIIa-158V allele.

Studies investigating VTX-2337 have examined its impact on ADCC in individuals with different FcγR3A genotypes (V/V, V/F, and F/F at position 158). tandfonline.comambeed.com These analyses have shown that VTX-2337 augments ADCC mediated by therapeutic antibodies like rituximab in PBMCs from individuals across these different FcγR3A genotypes. tandfonline.comambeed.com This finding is significant because it suggests that VTX-2337 has the potential to enhance the effectiveness of monoclonal antibody treatments even in individuals with FcγR3A genotypes associated with a reduced affinity for these antibodies and potentially lower baseline ADCC activity. tandfonline.com

The ability of VTX-2337 to overcome, to some extent, the limitations imposed by lower-affinity FcγR3A polymorphisms highlights a potential clinical benefit, particularly in therapeutic strategies relying on ADCC. The mechanism by which VTX-2337 achieves this augmentation involves the activation of NK cells through TLR8, leading to increased cytotoxic activity that complements the antibody-mediated targeting of cells. tandfonline.comambeed.com

Theoretical Frameworks and Uncharted Research Directions for S 2337

Conceptual Expansion of TLR8 Agonism Beyond Canonical Pathways

While the canonical MyD88-dependent NF-κB pathway is a primary mediator of TLR8 signaling, emerging research suggests that the immunomodulatory effects of TLR8 agonists like S 2337 may involve mechanisms beyond this traditional view. The specific cellular context and the nature of the ligand can influence the downstream signaling cascades.

One notable area of conceptual expansion involves the interplay between TLR8 activation and inflammasome complexes. Studies have shown that VTX-2337 can stimulate the release of mature IL-1β and IL-18 from monocytic cells through a coordinated action involving both TLR8 and the NLRP3 inflammasome. This suggests a non-canonical pathway where TLR8 signaling provides a signal that primes or activates the NLRP3 inflammasome, leading to the cleavage and secretion of these key inflammatory cytokines. This coordinated activation highlights a more complex signaling network than a simple linear pathway.

Furthermore, investigations into TLR8 signaling in non-immune cells, such as neurons, have revealed potentially distinct mechanisms. Research indicates that TLR8 activation by an agonist (R-848, a TLR7/8 agonist also relevant to understanding TLR8) in neurons did not activate the canonical NFκB pathway. While this specific finding was with a dual agonist and in a different cell type than the primary targets of this compound, it conceptually opens the possibility that this compound might engage alternative or modified signaling pathways in certain cellular environments or under specific conditions not yet fully explored in the context of myeloid cells. Future research could focus on comprehensively mapping the intracellular signaling networks activated by this compound across a wider range of immune and potentially non-immune cells, looking for deviations from the canonical MyD88-NF-κB axis. This could involve investigating the involvement of other adaptor molecules, kinases, and transcription factors, as well as post-translational modifications that influence signaling outcomes.

Predictive Modeling of this compound's Immunomodulatory Landscape

Predictive modeling approaches offer powerful tools for understanding and forecasting the complex immunomodulatory effects of compounds like this compound. While traditional research has focused on empirical observation, computational methods can provide insights into the relationship between chemical structure, target interaction, and the resulting immune response.

Quantitative Structure-Activity Relationship (QSAR) modeling, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), has been applied to TLR8 agonists to identify the key chemical features that govern their activity. These models can help predict the potency of novel compounds based on their structural properties and their interactions with the TLR8 binding site. Molecular docking studies further complement these efforts by providing atomic-level insights into the binding modes of agonists within the TLR8 receptor.

However, the immunomodulatory landscape of this compound is not solely determined by its direct interaction with TLR8. The downstream signaling cascades and the resulting cytokine profiles are influenced by a multitude of intracellular factors and cellular contexts. Predictive modeling of this broader landscape requires integrating data on protein-protein interactions, gene regulation, and cellular responses. Emerging chemical pattern (ECP) methods are also being explored to predict TLR8 agonists based on specific structural motifs.

Future research directions in this area include developing more sophisticated in silico models that can predict not just TLR8 binding affinity or canonical activation, but the nuanced and multi-faceted immune responses induced by this compound. This could involve:

Integrating QSAR and docking data with systems biology models: Combining structural interaction predictions with models of intracellular signaling pathways to forecast cytokine production profiles and cellular activation states.

Machine learning approaches: Utilizing machine learning algorithms trained on large datasets of immune responses to this compound and other TLR8 agonists to identify complex patterns and predict outcomes in different cellular or disease contexts.

Such predictive models could significantly accelerate the research and development of this compound-based therapies by allowing for in silico screening of modified structures or predicting optimal combination partners.

Design Principles for Next-Generation this compound-Based Immunotherapeutic Agents

The understanding of this compound's mechanism and the insights gained from predictive modeling can inform the design of next-generation immunotherapeutic agents based on the TLR8 agonism principle. The goal is to develop compounds with improved properties, such as enhanced potency, increased selectivity for specific cell subsets, tailored cytokine induction profiles, or improved delivery characteristics.

Current research on designing next-generation TLR agonists, including those targeting TLR8, focuses on several key principles:

Targeting Specific Cell Subsets: Designing agonists that preferentially activate TLR8 in certain immune cell populations (e.g., specific dendritic cell subtypes or monocyte subsets) to fine-tune the resulting immune response. While this compound is known to activate monocytes and myeloid dendritic cells, further specificity could be beneficial for certain therapeutic applications. guidetoimmunopharmacology.orgsci-hub.sedrugbank.comreferencecitationanalysis.com

Modulating Cytokine Profiles: Engineering agonists to selectively induce the production of specific cytokines or cytokine ratios that are most beneficial for a particular disease context. The balance between pro-inflammatory and immunosuppressive signals is crucial for effective immunotherapy. medchemexpress.com

Advanced Delivery Systems: Developing novel delivery strategies, such as encapsulation in nanoparticles, to improve the targeting of this compound to specific tissues or cells, enhance its stability, and potentially reduce systemic exposure. medchemexpress.com Nanoparticle-based delivery can also influence the intracellular localization of the agonist, potentially impacting signaling.

Uncharted design principles for future this compound-based agents could include:

Bi-functional or Multi-functional Agents: Designing molecules that combine TLR8 agonism with other immunomodulatory activities, such as targeting immune checkpoints or delivering antigens, to create synergistic effects.

Conditional Activation: Developing prodrugs or delivery systems that release the active this compound molecule only in the tumor microenvironment or in response to specific biological cues, thereby increasing specificity and reducing off-target effects.

Exploiting Non-Canonical Pathways: Designing agonists specifically tailored to activate or modulate the non-canonical signaling pathways identified, such as the TLR8-NLRP3 axis, to achieve distinct immunomodulatory outcomes.

Integration of this compound Research with Systems Biology and Computational Immunology

Integrating research on this compound with systems biology and computational immunology is essential for a comprehensive understanding of its effects and for rational therapeutic development. These interdisciplinary fields provide the tools and frameworks to analyze complex biological systems and predict their behavior in response to interventions like TLR8 agonism.

Systems biology approaches involve collecting and integrating large-scale biological data (e.g., transcriptomics, proteomics, metabolomics) to build computational models of immune responses. Computational immunology utilizes mathematical modeling, simulations, and bioinformatics to analyze immunological data, understand immune cell interactions, and predict the outcomes of immune modulation.

Applying these approaches to this compound research can address several key questions:

Mapping the Immune Network: Developing comprehensive network models that depict the interactions between TLR8 activation by this compound, downstream signaling pathways, cytokine production, and the subsequent effects on various immune cell populations (e.g., dendritic cells, monocytes, NK cells, T cells). guidetoimmunopharmacology.orgsci-hub.sedrugbank.comreferencecitationanalysis.com

Predicting Systemic Effects: Using computational models to predict the systemic immune response to this compound administration, considering factors such as dose, route of administration, and the individual patient's immune status.

Identifying Biomarkers: Analyzing high-dimensional data from preclinical studies and clinical trials using computational methods to identify biomarkers that predict response to this compound therapy or identify patient populations most likely to benefit. guidetoimmunopharmacology.org

Optimizing Combination Therapies: Employing computational models to simulate the effects of combining this compound with other therapeutic agents (e.g., chemotherapy, checkpoint inhibitors) and predict optimal combination strategies. guidetoimmunopharmacology.org

Uncharted areas for integration include:

Single-Cell Analysis and Modeling: Utilizing single-cell transcriptomics and proteomics data to understand the heterogeneous responses of individual immune cells to this compound and developing single-cell resolution computational models.

Spatial Immunology: Integrating spatial data on immune cell distribution within tissues with computational models to understand how the local environment influences this compound's activity and the resulting anti-tumor or anti-pathogen immune response. plos.org

AI-Driven Discovery: Leveraging artificial intelligence and machine learning to analyze vast datasets and identify novel targets or mechanisms that can be modulated in conjunction with TLR8 agonism for enhanced therapeutic effects.

Exploration of this compound's Potential in Diverse Pathophysiological Contexts Beyond Current Preclinical Focus

While the primary preclinical and clinical investigation of this compound has centered on its use as an immunotherapeutic agent in oncology, its mechanism of action as a TLR8 agonist suggests potential in a wider range of diseases where modulating innate immunity could be beneficial. guidetoimmunopharmacology.org

Current research highlights the potential of TLR8 agonists as vaccine adjuvants to enhance immune responses to antigens. medchemexpress.comreferencecitationanalysis.com This is a significant area of exploration beyond direct cancer therapy.

Beyond oncology and vaccinology, uncharted areas for exploring this compound's potential in diverse pathophysiological contexts include:

Infectious Diseases: Investigating the potential of this compound to enhance host immune responses against various pathogens, including bacteria, viruses, and fungi, particularly in contexts where TLR8-mediated immunity plays a critical protective role. Some research mentions potential in chronic hepatitis B and HIV. drugbank.com

Chronic Inflammatory Diseases: Carefully exploring the potential of this compound to modulate chronic inflammation. While TLR8 activation is pro-inflammatory, a deeper understanding of its context-dependent effects and the balance of induced mediators could reveal opportunities in certain inflammatory conditions, perhaps through inducing regulatory pathways or clearing pathogens contributing to inflammation. However, given the pro-inflammatory nature, this requires careful consideration and might be more relevant in specific localized inflammatory conditions or as part of a targeted delivery strategy.

Neurological Disorders: Given the findings of TLR8 expression and non-canonical signaling in neurons, albeit with a different agonist, there might be a theoretical basis for exploring the role of TLR8 modulation in certain neurological conditions involving neuroinflammation or neuronal dysfunction. This is a highly speculative and uncharted area for this compound specifically, requiring fundamental research into the precise role of TLR8 in different neuronal and glial cell types and the effects of this compound in these contexts.

Fibrotic Disorders: Investigating whether modulating the immune environment via TLR8 agonism could influence the development or progression of fibrotic diseases, where immune cells and inflammatory mediators play a role.

Exploring these diverse contexts requires a thorough understanding of the specific role of TLR8 in the pathology of each disease and careful preclinical evaluation to assess the potential therapeutic benefit and identify potential risks.

Q & A

Q. What are the key elements of a publication-ready manuscript on this compound?

- Answer : Structure using IMRAD format :

- Introduction : Link this compound’s novelty to unmet therapeutic needs .

- Methods : Provide sufficient detail for replication (e.g., "this compound was synthesized via Sonogashira coupling ").

- Results : Use subheadings to segment findings (e.g., "this compound’s Stability in Plasma").

- Discussion : Contrast results with prior studies, proposing mechanisms for discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.